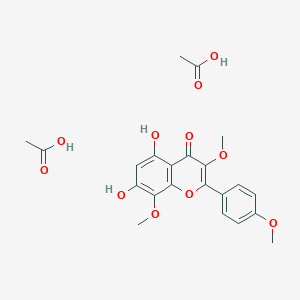
Flavone, 5,7-dihydroxy-3,4',8-trimethoxy-, diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Flavone, 5,7-dihydroxy-3,4’,8-trimethoxy-, diacetate is a synthetic derivative of flavonoids, which are a class of polyphenolic compounds found in various plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound has been studied for its potential therapeutic applications due to its unique chemical structure and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Flavone, 5,7-dihydroxy-3,4’,8-trimethoxy-, diacetate typically involves the acetylation of the corresponding flavone derivative. The process begins with the flavone core structure, which is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups at positions 5 and 7.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
Flavone, 5,7-dihydroxy-3,4’,8-trimethoxy-, diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavone structure to flavanones or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce flavanones.
科学研究应用
Chemistry: Used as a precursor for the synthesis of other flavonoid derivatives.
Biology: Investigated for its role in modulating cellular signaling pathways and gene expression.
Medicine: Studied for its anticancer, anti-inflammatory, and antioxidant properties. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.
Industry: Utilized in the development of nutraceuticals and functional foods due to its health-promoting properties.
作用机制
The compound exerts its effects through various molecular targets and pathways:
Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic proteins.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes.
相似化合物的比较
Flavone, 5,7-dihydroxy-3,4’,8-trimethoxy-, diacetate is unique due to its specific substitution pattern and acetylation. Similar compounds include:
Eupatilin (5,7-dihydroxy-3’,4’,6-trimethoxyflavone): Known for its anti-inflammatory and anticancer properties.
5-hydroxy-3’,4’,7-trimethoxyflavone: Exhibits anti-inflammatory activity.
3’,5-dihydroxy-3,4’,7-trimethoxyflavone: Studied for its potential anticancer effects.
These compounds share similar core structures but differ in their substitution patterns, leading to variations in their biological activities and applications.
属性
分子式 |
C22H24O11 |
|---|---|
分子量 |
464.4 g/mol |
IUPAC 名称 |
acetic acid;5,7-dihydroxy-3,8-dimethoxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O7.2C2H4O2/c1-22-10-6-4-9(5-7-10)15-18(24-3)14(21)13-11(19)8-12(20)16(23-2)17(13)25-15;2*1-2(3)4/h4-8,19-20H,1-3H3;2*1H3,(H,3,4) |
InChI 键 |
PQBZIWXSKMFVOW-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


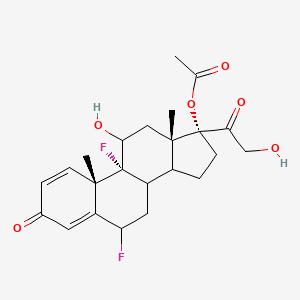

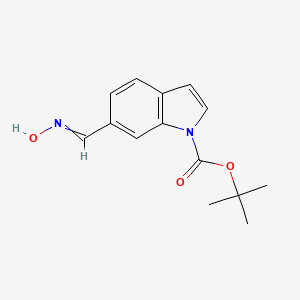

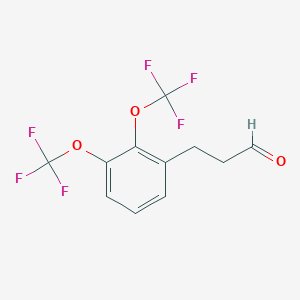
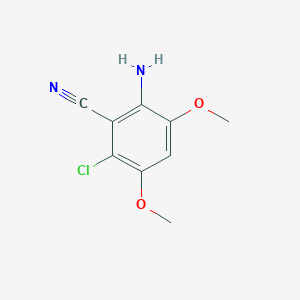


![1-Tert-butyl 4-methyl 2-[amino(phenyl)methyl]butanedioate](/img/structure/B14793398.png)
![3H-Pyrazol-3-one, 4-[2-(4-chlorophenyl)diazenyl]-2,4-dihydro-2-methyl-5-(trifluoromethyl)-](/img/structure/B14793399.png)
![N-[1-amino-3-[4-[8-(1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-3-chloro-4-propan-2-yloxybenzamide](/img/structure/B14793406.png)
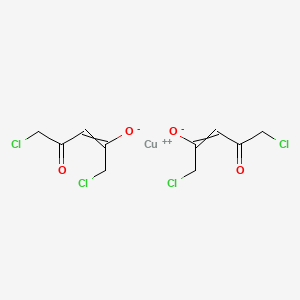
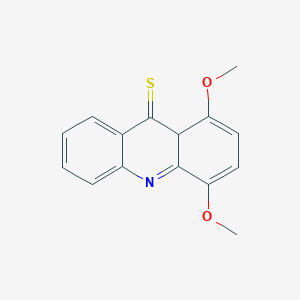
![benzyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14793429.png)
